![molecular formula C25H23N5 B13761701 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- CAS No. 74186-15-5](/img/structure/B13761701.png)
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The structure of this compound includes a naphthalene ring, which is a fused pair of benzene rings, and two phenylazo groups attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- typically involves a multi-step process:
Diazotization: Aniline is first diazotized using nitrous acid to form phenyl diazonium chloride.
Coupling Reaction: The phenyl diazonium chloride is then coupled with 2-naphthalenamine under alkaline conditions to form the intermediate azo compound.
Further Coupling: This intermediate is further reacted with another diazonium salt derived from 4-aminobenzene to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium dithionite (Na2S2O4) and zinc dust in acidic conditions.
Substitution Reactions: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Applications De Recherche Scientifique
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, which can alter its electronic structure and reactivity. These interactions can affect various biochemical pathways, making it useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenamine, N-phenyl-: Another azo compound with similar structural features but different substituents.
2-Naphthalenol, 1-(phenylazo)-: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- is unique due to its specific combination of azo groups and naphthalene ring, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Propriétés
Numéro CAS |
74186-15-5 |
|---|---|
Formule moléculaire |
C25H23N5 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-[(4-phenyldiazenylphenyl)diazenyl]-N-propylnaphthalen-2-amine |
InChI |
InChI=1S/C25H23N5/c1-2-18-26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-17,26H,2,18H2,1H3 |
Clé InChI |
XFXKYJLMUDUXNS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

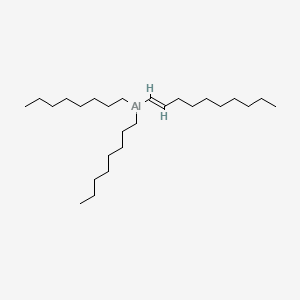
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)
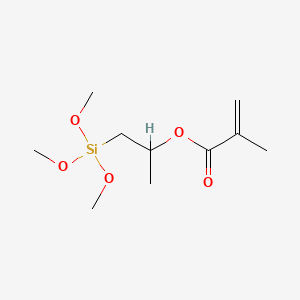

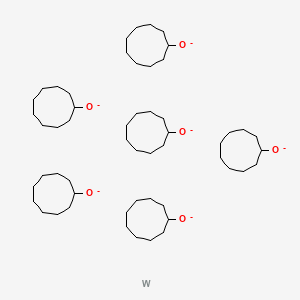

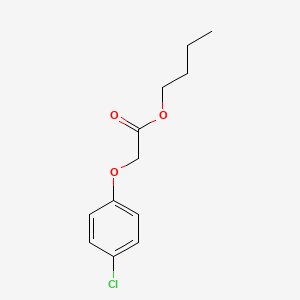
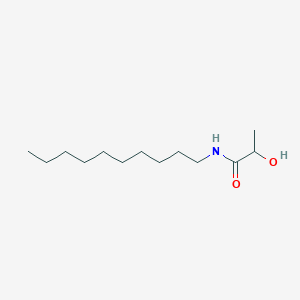
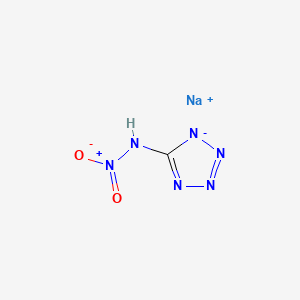
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
